REACTION_SMILES
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[CH:18]1([C:20]([Cl:21])=[O:22])[CH2:19][CH2:25][CH2:24][CH2:23]1.[CH:1]1([CH:4]2[NH:5][CH2:6][CH2:7][c:8]3[cH:9][c:10]([O:16][CH3:17])[c:11]([O:14][CH3:15])[cH:12][c:13]32)[CH2:2][CH2:3]1.[CH:26]1([C:27]([Cl:28])=[O:29])[CH2:30][CH2:31]1>>[CH:1]1([CH:4]2[NH:5][CH2:6][CH2:7][c:8]3[cH:9][c:10]([O:16][CH3:17])[c:11]([O:14][CH3:15])[cH:12][c:13]32)[CH2:3][CH2:2][CH2:19][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1OC)C(C1CC1)NCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CC1
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Name
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Type
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product
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Smiles
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COc1cc2c(cc1OC)C(C1CCCC1)NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |